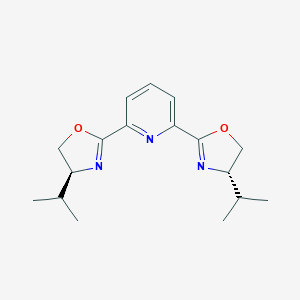

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGQGLBCAHGJDR-HUUCEWRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350833 | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118949-61-4 | |

| Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | i-Pr-pybox, (S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | I-PR-PYBOX, (S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (S,S)-iPr-Pybox

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the chiral ligand (S,S)-iPr-Pybox, also known as (-)-2,6-Bis[(4S)-4-(isopropyl)-2-oxazolin-2-yl]pyridine. Pybox ligands, a class of C2-symmetric chiral ligands, are pivotal in modern asymmetric catalysis due to their ability to form stable complexes with a variety of metals and induce high stereoselectivity in a wide range of chemical transformations.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Pybox Ligands in Asymmetric Catalysis

Pyridine-bis(oxazoline) ligands, commonly referred to as Pybox ligands, were first introduced by Nishiyama in 1989 and have since become a cornerstone in the field of asymmetric catalysis.[1][5] These tridentate, pincer-type ligands are prized for their rigid C2-symmetric scaffold, which is constructed from a central pyridine ring flanked by two chiral oxazoline units.[1][4][5] This unique architecture allows for the formation of well-defined stereogenic centers around a coordinated metal, thereby enabling precise control over the enantioselectivity of a catalytic reaction.[1]

The (S,S)-iPr-Pybox variant, featuring isopropyl groups at the stereogenic centers of the oxazoline rings, is particularly noteworthy. The steric bulk of the isopropyl groups plays a crucial role in creating a chiral pocket that effectively shields one face of the substrate, leading to high enantiomeric excesses in a variety of reactions. These include hydrosilylation of ketones, Mannich reactions, Diels-Alder reactions, and various carbon-carbon bond-forming cross-coupling reactions.[1][6][7] The versatility and efficacy of (S,S)-iPr-Pybox have cemented its status as a "privileged ligand" in the synthetic chemist's toolkit.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of (S,S)-iPr-Pybox is a well-established process that relies on the condensation of a pyridine dicarbonyl derivative with a chiral amino alcohol. The retrosynthetic analysis reveals a straightforward and convergent approach:

Caption: Retrosynthetic analysis of (S,S)-iPr-Pybox.

The most common and efficient synthetic route involves the reaction of 2,6-pyridinedicarbonitrile with the chiral amino alcohol (S)-valinol. This method is often favored due to the commercial availability and relatively low cost of the starting materials.[4] An alternative, though less common, approach utilizes 2,6-pyridinedicarboxylic acid, which first needs to be converted to the corresponding diacyl chloride before condensation with (S)-valinol. The key to a successful synthesis lies in the use of an appropriate Lewis acid catalyst to facilitate the cyclization and dehydration steps, forming the oxazoline rings.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of (S,S)-iPr-Pybox, based on established literature procedures.

Materials and Reagents:

-

2,6-Pyridinedicarbonitrile

-

(S)-Valinol

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Toluene or Chlorobenzene

-

Methanol

-

Dichloromethane (DCM)

-

Hexane

-

Silica Gel (for column chromatography)

Instrumentation:

-

Round-bottom flasks and condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography

-

NMR Spectrometer

-

Mass Spectrometer

-

FT-IR Spectrometer

-

Chiral HPLC system

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 2,6-pyridinedicarbonitrile (1.0 eq) and (S)-valinol (2.2 eq).

-

Solvent and Catalyst Addition: Add anhydrous toluene or chlorobenzene to the flask to create a suspension. To this suspension, add anhydrous zinc chloride (0.1 eq) as a catalyst. The use of a Lewis acid like ZnCl₂ is crucial for promoting the formation of the oxazoline rings.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-130 °C) under a nitrogen atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel. A gradient elution system, typically starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity, is effective for isolating the pure (S,S)-iPr-Pybox ligand. The pure product is typically a white to off-white solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (S,S)-iPr-Pybox. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. The C2-symmetry of the molecule results in a simplified NMR spectrum, with a single set of signals for the two equivalent oxazoline rings.

Table 1: Representative NMR Data for (S,S)-iPr-Pybox

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.1-8.3 | m | Pyridine-H |

| ~7.8-8.0 | t | Pyridine-H | |

| ~4.2-4.5 | m | Oxazoline-CH | |

| ~3.9-4.2 | m | Oxazoline-CH₂ | |

| ~1.8-2.1 | m | Isopropyl-CH | |

| ~0.8-1.1 | d | Isopropyl-CH₃ | |

| ¹³C | ~163-165 | C=N (Oxazoline) | |

| ~147-149 | Pyridine-C | ||

| ~137-139 | Pyridine-C | ||

| ~124-126 | Pyridine-C | ||

| ~72-74 | Oxazoline-CH | ||

| ~68-70 | Oxazoline-CH₂ | ||

| ~32-34 | Isopropyl-CH | ||

| ~18-20 | Isopropyl-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized ligand. Electrospray ionization (ESI) is a common technique for this purpose.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in the molecule. Characteristic peaks include:

-

C=N stretch (oxazoline): ~1640-1660 cm⁻¹

-

C-O stretch (oxazoline): ~1050-1250 cm⁻¹

-

C-H stretch (aliphatic): ~2850-3000 cm⁻¹

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a critical technique for determining the enantiomeric excess (e.e.) of the synthesized ligand.[10][11][12] A chiral stationary phase, such as one based on cellulose or amylose derivatives, is used to separate the (S,S) and (R,R) enantiomers. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. For a successful asymmetric synthesis, an e.e. of >99% is typically desired.

Overall Workflow

The entire process, from starting materials to the fully characterized product, can be visualized as follows:

Caption: Workflow for the synthesis and characterization of (S,S)-iPr-Pybox.

Applications in Asymmetric Catalysis

The utility of (S,S)-iPr-Pybox is demonstrated by its successful application in a multitude of metal-catalyzed asymmetric reactions. The ligand's ability to form well-defined complexes with metals such as ruthenium, copper, iron, and various lanthanides is key to its broad applicability.[5][6] Some prominent examples include:

-

Asymmetric Hydrosilylation of Ketones: Rhodium and ruthenium complexes of (S,S)-iPr-Pybox are highly effective catalysts for the enantioselective reduction of ketones to chiral alcohols.[1][5]

-

Enantioselective Allylation: Indium(III)-Pybox complexes have been shown to catalyze the enantioselective allylation of aldehydes, producing homoallylic alcohols with high enantioselectivity.

-

Negishi Cross-Coupling Reactions: Nickel complexes of Pybox ligands are effective catalysts for the enantioselective cross-coupling of secondary alkyl halides with organozinc reagents.[2][3]

-

Friedel-Crafts Alkylation: Ytterbium(III)-Pybox complexes have been employed in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes.[7]

Conclusion

The synthesis and characterization of (S,S)-iPr-Pybox is a well-established and reproducible process that provides access to a powerful and versatile chiral ligand. This guide has outlined the key theoretical considerations, a detailed experimental protocol, and the necessary analytical techniques for the successful preparation and validation of this important catalytic tool. The continued development of new applications for Pybox ligands underscores their importance in the ongoing quest for more efficient and selective methods for the synthesis of chiral molecules in the pharmaceutical and fine chemical industries.

References

-

Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2006). Electronic Structure of Bis(imino)pyridine Iron Dichloride, Monochloride, and Neutral Ligand Complexes: A Combined Spectroscopic and Computational Study. Journal of the American Chemical Society, 128(42), 13901–13912. [Link]

-

National Center for Biotechnology Information. (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. PubChem. Retrieved from [Link]

-

DiVA portal. (n.d.). Synthesis and Study of New Oxazoline Based Ligands. Retrieved from [Link]

-

Babu, S. A., KeerthiKrishnan, K., Ujwaldev, S. M., & Anilkumar, G. (2018). Applications of Pybox Complexes in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 7(6), 1033–1053. [Link]

-

National Institutes of Health. (n.d.). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. Retrieved from [Link]

-

Wikipedia. (n.d.). Bisoxazoline ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). Mononuclear osmium(II) complexes bearing (S,S)- Pr-pybox and (R,R)-Ph-pybox ligands. Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and application of chiral sterically confined PYBOX ligands. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetric Synthesis of 1H-pyrazolo[3,4-b]pyridine Analogues Catalyzed by Chiral-at-Metal. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). I-PR-PYBOX, (S,S)-. Retrieved from [Link]

Sources

- 1. blog.strem.com [blog.strem.com]

- 2. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 5. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Structural Properties of the (S,S)-iPr-Pybox Ligand

This guide provides an in-depth exploration of the (S,S)-iPr-Pybox ligand, a cornerstone of modern asymmetric catalysis. We will dissect its fundamental structural properties, from its inherent chirality and C₂ symmetry to its coordination behavior with various metal centers. The narrative is designed for researchers, scientists, and drug development professionals, focusing on the causal relationships between the ligand's architecture and its remarkable efficacy in stereoselective transformations.

Introduction: The Architectural Elegance of (S,S)-iPr-Pybox

The pyridine-bis(oxazoline), or Pybox, family of ligands represents a significant class of chiral auxiliaries in asymmetric synthesis.[1] First introduced by Nishiyama in 1989, these ligands are prized for their rigid, C₂-symmetric scaffold, which imparts a well-defined and predictable chiral environment around a coordinated metal center.[1][2] The (S,S)-iPr-Pybox, formally known as (-)-2,6-Bis[(4S)-4-(isopropyl)-2-oxazolin-2-yl]pyridine, is arguably one of the most versatile and widely employed members of this class.[3]

Its structure is characterized by a central pyridine ring, which acts as the backbone, flanked by two chiral oxazoline rings. The stereogenic centers are located at the 4-position of each oxazoline ring, bearing isopropyl substituents. This specific arrangement defines it as a tridentate, or "pincer-type," ligand, capable of coordinating to a metal through the central pyridine nitrogen and the two oxazoline nitrogens.[1] This rigid, three-point binding is fundamental to its ability to control the facial selectivity of substrates approaching the catalytic metal center.

Core Molecular Structure and Stereochemistry

The efficacy of (S,S)-iPr-Pybox is a direct consequence of its well-defined three-dimensional architecture.

Key Structural Features:

-

C₂ Symmetry: The molecule possesses a C₂ axis of symmetry that passes through the pyridine nitrogen and the C4 atom of the pyridine ring. This symmetry is critical as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

-

Chiral Scaffolding: The two (S)-configured stereocenters, derived from the enantiopure amino alcohol L-valinol, are the source of the ligand's chirality.

-

Bulky Isopropyl Groups: The isopropyl groups at the C4 positions of the oxazoline rings are not merely passive substituents. They extend outwards, creating a chiral pocket or "chiral fence" around the metal's active site. This steric hindrance is the primary mechanism for differentiating between the two faces of a prochiral substrate.

-

Rigid Pincer Framework: The tridentate κ³-N,N,N coordination mode locks the ligand into a rigid conformation upon binding to a metal.[4] This rigidity minimizes conformational flexibility, ensuring that the chiral information is effectively transmitted during the catalytic cycle.[2]

Below is a diagram illustrating the fundamental structure of the (S,S)-iPr-Pybox ligand.

Synthesis and Spectroscopic Characterization

The synthesis of (S,S)-iPr-Pybox is a robust and well-established procedure, valued for its reliance on commercially available and enantiopure starting materials. This accessibility has been a major factor in its widespread adoption.

Experimental Protocol: Synthesis Workflow

The most common synthetic route involves the condensation of an enantiopure amino alcohol with a pyridine dinitrile or diimidate precursor. The use of (S)-valinol ensures the desired (S,S) stereochemistry in the final product.

Step-by-Step Methodology:

-

Starting Materials: (S)-2-Amino-3-methyl-1-butanol ((S)-valinol) and 2,6-pyridinedicarbonitrile.

-

Catalyst: Anhydrous zinc chloride (ZnCl₂) or zinc triflate (Zn(OTf)₂) is typically used as a Lewis acid catalyst (e.g., 10 mol%). The catalyst activates the nitrile groups towards nucleophilic attack by the amino alcohol.

-

Reaction Conditions: The reactants and catalyst are heated in a high-boiling, non-protic solvent such as chlorobenzene at approximately 120-130 °C for 24-48 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

Mechanism: The reaction proceeds via a double cyclocondensation. The amino group of (S)-valinol attacks a nitrile carbon, and subsequent intramolecular cyclization with the hydroxyl group, followed by elimination of water, forms the oxazoline ring. This occurs at both the 2 and 6 positions of the pyridine ring.

-

Workup and Purification: After cooling, the reaction mixture is typically subjected to an aqueous workup to remove the catalyst and any water-soluble byproducts. The crude product is then purified by column chromatography on silica gel to yield the (S,S)-iPr-Pybox ligand as a white crystalline solid.

The workflow below visualizes this synthetic pathway.

Characterization Data

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized ligand.

| Property | Typical Value / Observation | Source |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [5][6] |

| Molecular Weight | 301.38 g/mol | [5][7] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 152-153 °C | [3] |

| Specific Rotation | [α]D ≈ -120° (c 1.0, CHCl₃) | [3] |

| ¹H NMR (CDCl₃) | Characteristic peaks for pyridine, oxazoline, and isopropyl protons. | [5] |

| ¹³C NMR (CDCl₃) | Distinct signals for all 17 carbon atoms. | [5] |

Coordination Chemistry: The Ligand-Metal Interface

The true utility of (S,S)-iPr-Pybox is realized upon its coordination to a metal center. It forms stable complexes with a vast array of transition metals (e.g., Fe, Ru, Os, Ir, Rh, Ni, Cu) and lanthanides (e.g., La, Yb).[2][8][9][10][11]

Coordination Mode and Geometry

(S,S)-iPr-Pybox acts as a neutral, tridentate ligand, coordinating in a meridional fashion. The resulting metal complexes often adopt a distorted five-coordinate (e.g., trigonal bipyramidal or square pyramidal) or six-coordinate (octahedral) geometry, depending on the metal and the other co-ligands present.

For instance, X-ray diffraction studies of complexes like trans-[RuCl₂(PPh₃){κ³-N,N,N-(S,S)-iPr-pybox}] reveal an octahedral geometry around the ruthenium center.[4] The Pybox ligand occupies three coordination sites in a plane, with the other ligands occupying the remaining positions. This defined geometry is crucial for creating a predictable catalytic environment.

Structural Data from X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. Analysis of various (S,S)-iPr-Pybox metal complexes reveals key metric parameters.

| Complex | Bond | Length (Å) | Bond | Angle (°) | Source |

| trans-[RuCl₂(PPh₃){(S,S)-iPr-pybox}] | Ru-N(pyridine) | ~2.00 | N(ox)-Ru-N(py) | ~78 | [4] |

| Ru-N(oxazoline) | ~2.10 | N(ox)-Ru-N(ox) | ~156 | [4] | |

| [Fe((S,S)-iPr-Pybox)₂]²⁺ | Fe-N(pyridine) | ~1.90 | N(ox)-Fe-N(py) | ~80 | [12] |

| Fe-N(oxazoline) | ~2.15 | N(ox)-Fe-N(ox) | ~160 | [12] |

Note: Values are approximate and vary between different crystal structures.

The acute N(ox)-Metal-N(py) "bite angle" of ~78-80° is characteristic of the rigid pincer structure.

Advanced Spectroscopic Analysis: Circular Dichroism

While NMR provides invaluable data on the ligand's covalent framework, Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for probing the chiral environment around the metal center in solution.[13][14]

CD measures the differential absorption of left and right circularly polarized light by chiral molecules.[15] While the free (S,S)-iPr-Pybox ligand has a CD spectrum in the UV region corresponding to its organic chromophores, its coordination to a metal ion can induce new CD signals.[14] These signals, known as "induced CD," arise from d-d electronic transitions of the metal, which become chiroptically active due to the asymmetric ligand field.[15][16]

The sign and intensity of these induced CD bands are exquisitely sensitive to:

-

The identity and oxidation state of the metal.

-

The precise coordination geometry of the complex.

-

The binding of additional substrates or co-ligands.

Therefore, CD spectroscopy serves as an excellent tool for studying the solution-state structure of these catalysts and for monitoring changes during a reaction, providing mechanistic insights that are complementary to crystallographic data.[16]

Structure-Function Nexus in Asymmetric Catalysis

The ultimate purpose of the (S,S)-iPr-Pybox ligand's intricate structure is to orchestrate highly enantioselective chemical reactions. The relationship between its structure and catalytic function is direct and predictable.

Let's consider the example of the asymmetric hydrosilylation of a ketone, a reaction where Pybox-metal complexes excel.[1][8]

-

Catalyst Formation: The (S,S)-iPr-Pybox ligand coordinates to a metal precursor (e.g., a rhodium or ruthenium salt) to form the active catalyst.

-

Substrate Coordination: The prochiral ketone substrate coordinates to the metal center.

-

Stereochemical Discrimination: The C₂-symmetric arrangement of the bulky isopropyl groups creates a highly asymmetric environment. One face of the ketone (e.g., the Re-face) fits comfortably into the chiral pocket, while approach from the opposite face (Si-face) is sterically hindered by one of the isopropyl groups.

-

Stereoselective Transformation: The hydride (from the silane) is delivered preferentially to the less-hindered face of the coordinated ketone.

-

Product Release: The resulting chiral secondary alcohol product is released with high enantiomeric excess (e.e.).

This principle of sterically-driven facial discrimination is the common thread in the vast majority of reactions catalyzed by (S,S)-iPr-Pybox complexes.

| Reaction Type | Metal | Typical Enantiomeric Excess (e.e.) | Source |

| Ketone Hydrosilylation | Rh, Ru | >95% | [1][2] |

| Friedel-Crafts Alkylation | Yb | 90-98% | [11] |

| Mannich-type Reaction | La | 92-98% | [2] |

| Negishi Cross-Coupling | Ni | >90% | [17] |

| Hosomi-Sakurai Allylation | Ce | up to 99% | [11] |

Conclusion

The (S,S)-iPr-Pybox ligand is a testament to the power of rational design in asymmetric catalysis. Its structural properties—C₂ symmetry, a rigid tridentate scaffold, and strategically placed bulky chiral substituents—work in concert to create a highly effective and predictable stereochemical-directing auxiliary. A thorough understanding of its synthesis, coordination chemistry, and the subtle interplay of its structural elements is paramount for any researcher aiming to leverage its capabilities in the synthesis of enantiopure molecules for pharmaceuticals, agrochemicals, and materials science.

References

-

Bart, S. C., Chłopek, K., Bill, E., Bouwkamp, M. W., Lobkovsky, E., Neese, F., Wieghardt, K., & Chirik, P. J. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(11), 3246–3263. [Link]

-

National Center for Biotechnology Information (n.d.). (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. PubChem Compound Database. Retrieved from [Link]

-

Bravo, J., Cativiela, C., Díaz-de-Villegas, M. J., & Jiménez, M. V. (2006). Novel Iridium Complexes Containing 2,6-Bis(oxazoline)pyridine Ligands: Synthesis and Reactivity of the Diolefin Iridium(I) Complex [Ir(η²-C₂H₄)₂{κ³N,N,N-(S,S)-i-Pr-pybox}][PF₆]. Organometallics, 25(24), 5808–5811. [Link]

-

Bolaño, S., Bravo, J., Castro, J., & Rodríguez-Rocha, M. (2011). Mononuclear osmium(II) complexes bearing the (S,S)-iPr-pybox ligand. Journal of Organometallic Chemistry, 696(9), 1861-1867. [Link]

-

Chen, T., Yang, L., Gong, D., & Huang, K. W. (2014). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Inorganica Chimica Acta, 423, 320-325. [Link]

-

Bravo, J., Cativiela, C., Díaz-de-Villegas, M. J., & Jiménez, M. V. (2003). Stereochemically Controlled Synthesis of Ruthenium(II) Complexes Containing Bis(oxazolin-2‘-yl)pyridine Ligands. X-ray Crystal Structures of trans-[RuCl₂(PPh₃){κ³-N,N,N-(S,S)-iPr-pybox}] and [RuCl(CCCPh₂)(PPh₃){κ³-N,N,N-(S,S)-iPr-pybox}][PF₆]. Organometallics, 22(12), 2525–2534. [Link]

-

Babu, S. A., KeerthiKrishnan, K., Ujwaldev, S. M., & Anilkumar, G. (2018). Applications of Pybox Complexes in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 7(6), 1033-1053. [Link]

-

Ghosh, G., & Kumar, G. S. (n.d.). Accepted Manuscript. RSC Publishing. Retrieved from [Link]

-

Global Substance Registration System (n.d.). I-PR-PYBOX, (S,S)-. gsrs.ncats.nih.gov. Retrieved from [Link]

-

Harding, D. J., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. Inorganic Chemistry, 60(18), 14049–14061. [Link]

-

Hatakeyama, T., Nakamura, M., & Nakamura, E. (2009). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. Organic Syntheses, 86, 36. [Link]

-

Organic Syntheses (n.d.). Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]-. orgsyn.org. Retrieved from [Link]

-

Kelly, S. M., & Price, N. C. (2000). Circular and linear dichroism spectroscopy for the study of protein-ligand interactions. Current Protein & Peptide Science, 1(4), 349-384. [Link]

-

Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Circular dichroism spectroscopy for the study of protein-ligand interactions. Methods in Molecular Biology, 305, 343-364. [Link]

-

Harding, D. J., et al. (2021). Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. White Rose Research Online. Retrieved from [Link]

-

Chen, T., Yang, L., Gong, D., & Huang, K. W. (2014). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. KAUST Repository. Retrieved from [Link]

-

Rózsa, B., et al. (2023). Circular Dichroism Spectroscopic Studies on Solution Chemistry of M(II)-Monensinates in Their Competition Reactions. Molecules, 28(16), 6062. [Link]

Sources

- 1. blog.strem.com [blog.strem.com]

- 2. PYBOX配体 - 大结合位点和刚性支架 [sigmaaldrich.com]

- 3. strem.com [strem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Circular and linear dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of (S,S)-iPr-Pybox

Introduction

(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine, commonly referred to as (S,S)-iPr-Pybox, is a C₂-symmetric chiral ligand that has found extensive application in asymmetric catalysis.[1][2] Its rigid backbone and well-defined chiral environment make it a highly effective ligand for a variety of metal-catalyzed reactions, leading to products with high enantioselectivity. The precise structural elucidation and confirmation of purity of (S,S)-iPr-Pybox are paramount for its successful application. This guide provides a comprehensive overview of the key spectroscopic techniques used for the characterization of (S,S)-iPr-Pybox: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is structured to provide not only the spectroscopic data but also the underlying principles and experimental considerations, reflecting a field-proven approach to the characterization of such chiral ligands.

Molecular Structure of (S,S)-iPr-Pybox

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of the (S,S)-iPr-Pybox molecule with key atom numbering for reference in the subsequent spectroscopic analysis.

Figure 1: Molecular Structure of (S,S)-iPr-Pybox.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For (S,S)-iPr-Pybox, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of (S,S)-iPr-Pybox.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Analyte Preparation: Accurately weigh approximately 5-10 mg of (S,S)-iPr-Pybox. The compound should be dry and free of residual solvents from synthesis.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice. For specific applications or to resolve overlapping signals, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated benzene (C₆D₆) may be used.[4]

-

Sample Dissolution: Dissolve the weighed (S,S)-iPr-Pybox in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's probe (typically around 4-5 cm).

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5] Modern deuterated solvents often contain a small amount of TMS.

Data Acquisition:

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and tune the probe for the desired nuclei (¹H and ¹³C).[6]

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is usually sufficient.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon atom.[7]

-

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).

-

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay: A longer delay (e.g., 2-5 seconds) is often used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

¹H NMR Spectroscopic Data and Interpretation

The ¹H NMR spectrum of (S,S)-iPr-Pybox is characterized by distinct signals corresponding to the protons of the pyridine ring, the oxazoline rings, and the isopropyl groups. The C₂-symmetry of the molecule simplifies the spectrum, as the two oxazoline and two isopropyl substituents are chemically equivalent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 7.8 | m | 3H | Pyridine-H |

| ~4.5 - 4.2 | m | 4H | Oxazoline-CH₂, CH |

| ~2.4 - 2.2 | m | 2H | Isopropyl-CH |

| ~1.0 - 0.8 | d | 12H | Isopropyl-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Pyridine Protons (δ ~8.1 - 7.8): The aromatic protons on the central pyridine ring appear in the downfield region due to the deshielding effect of the aromatic ring current. The 2,6-disubstitution pattern results in a characteristic multiplet for the three protons.

-

Oxazoline Protons (δ ~4.5 - 4.2): The protons on the chiral oxazoline rings appear in this region. These signals are often complex multiplets due to the diastereotopic nature of the methylene protons and their coupling to the adjacent chiral center.

-

Isopropyl Methine Proton (δ ~2.4 - 2.2): The single proton on the isopropyl group (CH) appears as a multiplet. It is coupled to the six protons of the two methyl groups and the adjacent proton on the oxazoline ring.

-

Isopropyl Methyl Protons (δ ~1.0 - 0.8): The twelve protons of the four methyl groups of the two isopropyl substituents appear as a doublet in the upfield region, characteristic of isopropyl groups.[5] The two methyl groups of each isopropyl substituent are diastereotopic due to the adjacent chiral center, which can sometimes lead to two distinct doublets.

¹³C NMR Spectroscopic Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=N (Oxazoline) |

| ~148 | C-N (Pyridine, C2/C6) |

| ~137 | C-H (Pyridine, C4) |

| ~124 | C-H (Pyridine, C3/C5) |

| ~72 | O-CH₂ (Oxazoline) |

| ~68 | N-CH (Oxazoline) |

| ~32 | CH (Isopropyl) |

| ~19, ~18 | CH₃ (Isopropyl) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

-

Oxazoline C=N Carbon (δ ~164): The carbon atom of the imine functional group in the oxazoline ring appears significantly downfield.

-

Pyridine Carbons (δ ~148, ~137, ~124): The carbon atoms of the pyridine ring appear in the aromatic region. The carbons directly attached to the nitrogen and the oxazoline rings (C2/C6) are the most downfield, followed by the C4 and C3/C5 carbons.[8]

-

Oxazoline Carbons (δ ~72, ~68): The sp³-hybridized carbons of the oxazoline ring appear in this range. The carbon adjacent to the oxygen (O-CH₂) is typically more downfield than the carbon adjacent to the nitrogen (N-CH).

-

Isopropyl Carbons (δ ~32, ~19, ~18): The methine (CH) and methyl (CH₃) carbons of the isopropyl groups appear in the upfield aliphatic region. The two methyl groups may be inequivalent due to the chirality of the molecule, resulting in two distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9]

Experimental Protocol for IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (for a solid sample):

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of (S,S)-iPr-Pybox with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.[10]

-

-

Thin Solid Film Method:

-

Dissolve a small amount of (S,S)-iPr-Pybox in a volatile solvent (e.g., dichloromethane).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

-

Data Acquisition:

-

Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopic Data and Interpretation

The IR spectrum of (S,S)-iPr-Pybox will exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch (Pyridine) |

| ~2960 - 2870 | Strong | Aliphatic C-H stretch (Isopropyl, Oxazoline) |

| ~1650 - 1630 | Strong | C=N stretch (Oxazoline) |

| ~1590 - 1570 | Medium | C=C stretch (Pyridine ring) |

| ~1470 - 1450 | Medium | C-H bend (CH₂, CH₃) |

| ~1380 - 1360 | Medium | C-H bend (Isopropyl gem-dimethyl) |

| ~1250 - 1000 | Strong | C-O stretch (Oxazoline) |

Interpretation:

-

C-H Stretching Vibrations: The region above 3000 cm⁻¹ is characteristic of C-H bonds on sp²-hybridized carbons (aromatic pyridine ring), while the strong absorptions below 3000 cm⁻¹ are due to C-H bonds on sp³-hybridized carbons (isopropyl and oxazoline moieties).[12]

-

C=N Stretching Vibration: A strong absorption band around 1640 cm⁻¹ is a key diagnostic peak for the imine (C=N) bond within the oxazoline rings.[13][14]

-

Pyridine Ring Vibrations: The C=C stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

-

C-H Bending Vibrations: The bending vibrations for the aliphatic C-H bonds are observed in the 1470-1360 cm⁻¹ range. A characteristic doublet around 1380 and 1360 cm⁻¹ is often indicative of a gem-dimethyl group, present in the isopropyl substituents.

-

C-O Stretching Vibration: A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O single bond stretching within the oxazoline ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[2]

Experimental Protocol for MS Data Acquisition

Instrumentation:

-

A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI).[15]

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of (S,S)-iPr-Pybox (typically in the low µM to pM range) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) to promote protonation.[16]

-

Infusion: The prepared solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

Data Acquisition:

-

Ionization: A high voltage is applied to the capillary tip in the ESI source, causing the sample solution to form a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.[17][18]

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Mass Spectrometric Data and Interpretation

For (S,S)-iPr-Pybox (C₁₇H₂₃N₃O₂), the expected exact mass is approximately 301.1790 g/mol .[19]

-

Molecular Ion Peak: In positive-ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z value of approximately 302.1868.

-

Nitrogen Rule: The molecular weight of (S,S)-iPr-Pybox is 301.38.[20] Since it contains an odd number of nitrogen atoms (three), its nominal molecular mass is an odd number, which is consistent with the nitrogen rule.[3]

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer (in-source fragmentation or tandem MS) to gain structural information. A plausible fragmentation pathway for [M+H]⁺ is the loss of an isopropyl group.

Figure 2: A plausible fragmentation pathway for (S,S)-iPr-Pybox.

A significant fragment ion could be observed at m/z 259, corresponding to the loss of an isopropyl radical (43 Da). Further fragmentation could involve the cleavage of the oxazoline rings.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of (S,S)-iPr-Pybox. ¹H and ¹³C NMR confirm the connectivity of the carbon and hydrogen framework and the overall C₂-symmetric structure. IR spectroscopy verifies the presence of key functional groups, such as the C=N bond of the oxazoline rings and the aromatic pyridine system. Mass spectrometry confirms the molecular weight and can provide additional structural information through fragmentation analysis. The meticulous application of these techniques, guided by the protocols and interpretive principles outlined in this guide, ensures the high quality and structural integrity of this important chiral ligand, which is a critical prerequisite for its use in asymmetric synthesis.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. [Link]

-

University of California, Davis. Sample preparation for FT-IR. [Link]

-

MDPI. (2023). Comparison of Plasma-Polymerized Thin Films Deposited from 2-Methyl-2-oxazoline and 2-Ethyl-2-oxazoline: I Film Properties. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

PubChem. This compound. [Link]

-

Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

ResearchGate. IR spectrum of 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. [Link]

-

Wikipedia. Electrospray ionization. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

ACS Publications. Spin-States of Diastereomeric Iron(II) Complexes of 2,6-Bis(thiazolin-2-yl)pyridine (ThioPyBox) Ligands and a Comparison with the Corresponding PyBox Derivatives. [Link]

-

ResearchGate. Configuration of experimental setups derived from the extension of ESI-based (A1-A3) or DESI-based (B1-B2) ion spray or by offline collection for MS analysis. [Link]

-

Jasperse, J. Ch. 13 Handouts H-NMR Interpretation. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ResearchGate. IR absorption bands of the synthesized oxadiazoline compounds. [Link]

-

IntechOpen. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. [Link]

-

Wikipedia. Bisoxazoline ligand. [Link]

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. [Link]

-

ACS Publications. Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

FDA.gov. I-PR-PYBOX, (S,S)-. [Link]

-

ACS Publications. Convenient Synthesis and Characterization of the Chiral Complexes cis- and trans-[Ru((SS) -Pripybox)(py)2Cl]PF6 and [Ru((SS) -Pripybox)(bpy)Cl]PF6. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

National Institutes of Health. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. books.rsc.org [books.rsc.org]

- 7. sc.edu [sc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 19. This compound | C17H23N3O2 | CID 688211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. GSRS [gsrs.ncats.nih.gov]

history and development of PyBox ligands in catalysis

An In-Depth Technical Guide to PyBox Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and application of Pyridine-bis(oxazoline) (PyBox) ligands in asymmetric catalysis. From their inception in the late 1980s to their current status as "privileged" ligands, we explore the nuances of their synthesis, the rationale behind their structural modifications, and the mechanistic underpinnings of their remarkable stereocontrol. This document is intended to serve as a valuable resource for researchers in academia and industry, offering both foundational knowledge and practical insights into the utilization of PyBox ligands for the synthesis of enantiomerically pure compounds.

Genesis and Foundational Principles of PyBox Ligands

The landscape of asymmetric catalysis was significantly advanced with the introduction of C₂-symmetric bis(oxazoline) ligands. Building upon this foundation, the seminal work of Professor Hisao Nishiyama in 1989 introduced the pyridine-linked bis(oxazoline), or PyBox, ligands.[1][2][3][4] These ligands feature two chiral oxazoline rings bridged by a pyridine moiety, creating a C₂-symmetric, tridentate "pincer-type" ligand.[1] This specific geometry imparts a rigid and well-defined chiral environment around a coordinated metal center.[4]

The coordination of the PyBox ligand to a metal occurs through the nitrogen atoms of the two oxazoline rings and the central pyridine ring. This creates two stereogenic centers in close proximity to the metal's active site, which is the key to influencing the enantioselectivity of a catalyzed reaction.[1] The C₂ symmetry is a desirable feature as it reduces the number of possible diastereomeric transition states during catalysis, often leading to higher enantioselectivities.[2]

The initial application that brought PyBox ligands to the forefront was the asymmetric hydrosilylation of ketones, where rhodium(III)-PyBox catalysts demonstrated the ability to produce chiral secondary alcohols with exceptionally high enantioselectivities.[4][5] This early success spurred widespread interest and investigation into the broader applicability of these ligands.

The Art of Synthesis: Crafting the Chiral Environment

The modular nature of PyBox ligands is a significant advantage, allowing for a wide range of structural diversity. The synthesis typically involves the condensation of a pyridine-2,6-dicarbonyl derivative with chiral amino alcohols.[3] These amino alcohols are readily available from the chiral pool, often derived from amino acids, which allows for the introduction of various substituents on the oxazoline rings.[3]

General Synthetic Strategy

A common and efficient method for the synthesis of PyBox ligands involves a one-pot condensation reaction between a 2,6-dinitrilepyridine and a chiral β-amino alcohol, often catalyzed by a Lewis acid such as zinc triflate.[6][7] This approach offers high yields, often without the need for extensive purification.[6][7]

An alternative and widely used route is the reaction of 2,6-pyridinedicarbonitrile with a chiral amino alcohol.[8][9] The choice of solvent and catalyst can be crucial for optimizing the yield and purity of the final ligand.[8][9]

Sources

- 1. blog.strem.com [blog.strem.com]

- 2. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 4. PYBOX Ligand - Large Binding Site & Rigid Scaffold [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

computational modeling of (S,S)-iPr-Pybox ligand conformation

An In-Depth Technical Guide to the Computational Modeling of (S,S)-iPr-Pybox Ligand Conformation

Foreword: From Ligand Structure to Predictive Catalysis

In the realm of asymmetric catalysis, the precise three-dimensional arrangement of a chiral ligand around a metal center is the ultimate determinant of stereochemical outcomes. Among the pantheon of privileged chiral ligands, the Pybox family, particularly (S,S)-iPr-Pybox ((S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine), has proven to be remarkably effective in a wide array of enantioselective transformations. The ability to predict, understand, and rationally engineer the conformational behavior of this ligand is, therefore, a cornerstone of modern catalyst design.

This guide moves beyond a mere academic exercise in computational chemistry. It is designed as a practical, field-proven manual for researchers and drug development professionals. As a Senior Application Scientist, my objective is not just to present a protocol but to instill a deeper understanding of the causality behind each computational choice. We will explore how to construct a robust, self-validating computational model that reliably mirrors experimental reality, ultimately enabling the transition from reactive observation to predictive, rational design.

The Architectural Significance of (S,S)-iPr-Pybox

The efficacy of the (S,S)-iPr-Pybox ligand stems from its unique C₂-symmetric bidentate or tridentate coordination to a metal center. This coordination creates a well-defined and rigid chiral pocket around the metal's active site. The isopropyl groups provide essential steric bulk, which is instrumental in discriminating between the two faces of an approaching prochiral substrate, thereby directing the stereochemical pathway of the reaction.

The critical conformational variables are the dihedral angles involving the pyridine ring, the oxazoline rings, and the isopropyl substituents. Even subtle rotations around these bonds can significantly alter the shape of the chiral pocket, impacting enantioselectivity. Computational modeling provides a lens to visualize and quantify these low-energy conformational states that are often inaccessible to direct experimental observation.

The Computational Strategy: A Multi-Tiered Approach for Accuracy and Efficiency

A robust conformational analysis workflow does not rely on a single method. Instead, it employs a tiered approach, starting with computationally inexpensive methods to broadly explore the conformational landscape and progressively refining the results with more accurate, and costly, quantum mechanical calculations. This ensures a thorough search without incurring prohibitive computational expense.

Below is a diagram illustrating our multi-tiered workflow, a core concept for achieving reliable results.

Caption: Relationship between ligand conformation and stereoselective catalysis.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered, and self-validating workflow for the computational modeling of the (S,S)-iPr-Pybox ligand. By integrating efficient conformational searching with high-accuracy DFT calculations and rigorous experimental validation, researchers can gain profound insights into the structural dynamics that govern catalytic performance.

The logical extension of this work involves modeling the entire catalytic cycle, including substrate binding, transition states, and product release. The principles and methods detailed herein for the ligand itself provide the essential, validated foundation upon which these more complex and insightful models can be built, truly embodying the principles of rational catalyst design.

References

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C₂-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 111(1), 284–435. [Link]

-

Rasmussen, T., Jensen, T. R., & Jørgensen, K. A. (2008). Pyridine Bis(oxazoline) (PYBOX) Ligands. In Privileged Chiral Ligands and Catalysts (pp. 119-145). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215–241. [Link]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

stability and decomposition studies of (S,S)-iPr-Pybox

An In-depth Technical Guide to the Stability and Decomposition of (S,S)-iPr-Pybox

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and decomposition pathways of the chiral ligand (S,S)-iPr-Pybox, 2,6-bis[(4S)-4-isopropyl-2-oxazolin-2-yl]pyridine. Intended for researchers, scientists, and professionals in drug development and catalysis, this document outlines the intrinsic stability of the molecule, predictable degradation routes under stress conditions, and robust analytical methodologies for its assessment.

Introduction to (S,S)-iPr-Pybox: A Privileged Chiral Ligand

(S,S)-iPr-Pybox is a C₂-symmetric chiral bis(oxazoline) ligand widely employed in asymmetric catalysis. Its tridentate "pincer" coordination to a variety of metal centers creates a well-defined chiral environment, enabling high enantioselectivity in a range of chemical transformations. The robust and rigid structure of the Pybox scaffold contributes to its effectiveness. However, like any organic molecule, it is susceptible to degradation under certain conditions, which can impact its purity, catalytic activity, and the overall quality of the resulting products. Understanding the stability profile of (S,S)-iPr-Pybox is therefore critical for its effective application and for the development of robust catalytic processes.

Part 1: Intrinsic Stability and Known Decomposition Pathways

The (S,S)-iPr-Pybox molecule is comprised of a central pyridine ring flanked by two chiral oxazoline rings bearing isopropyl substituents. The overall stability of the ligand is a function of the chemical resilience of these individual components.

Stability of the Oxazoline Rings

The oxazoline ring is a key functional group responsible for the chirality and coordinating properties of the ligand. Generally, the 2-oxazoline ring is known to be relatively stable under a range of conditions. It is resistant to weak acids, bases, nucleophiles, and radicals, and shows fair resistance to oxidation and hydrolysis under neutral conditions[1].

However, the most significant vulnerability of the oxazoline ring is its susceptibility to acid-catalyzed hydrolysis . This process is typically initiated by the protonation of the nitrogen atom, which activates the ring towards nucleophilic attack by water[2]. The subsequent ring-opening leads to the formation of an aminoester, which can then undergo intramolecular rearrangement to yield a more stable hydroxyamide.

Proposed Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the oxazoline ring.

Stability of the Pyridine Ring

The central pyridine ring is an aromatic heterocycle and is generally more stable than the oxazoline rings. However, it is not inert and can undergo degradation under more forcing conditions.

-

Thermal Decomposition: At elevated temperatures (typically above 700°C), the pyridine ring can decompose through radical pathways, leading to the formation of smaller molecules like hydrogen cyanide (HCN) and acetylene[3][4]. While these temperatures are extreme for typical laboratory and industrial applications, localized heating or certain reaction conditions could potentially initiate thermal degradation.

-

Photochemical Decomposition: The pyridine ring can be susceptible to photodegradation upon exposure to UV light. The degradation products can be varied and may include hydroxylated pyridines and carboxylic acids[5][6][7]. The presence of a catalyst can accelerate this process[8]. In the context of (S,S)-iPr-Pybox, this could lead to a loss of ligand integrity and the formation of chromophoric impurities.

Impact of Metal Coordination on Ligand Stability

Coordination to a metal center can significantly alter the stability of the (S,S)-iPr-Pybox ligand. The formation of a chelate complex generally enhances the thermodynamic stability of the ligand framework[4][9][10][11][12]. However, the Lewis acidic nature of the metal ion can also render the ligand more susceptible to certain degradation pathways. For instance, the coordination of the oxazoline nitrogen to a metal center can increase the electrophilicity of the oxazoline ring, potentially making it more prone to nucleophilic attack.

Part 2: A Framework for Forced Degradation Studies

A forced degradation study is essential to systematically evaluate the stability of (S,S)-iPr-Pybox and to identify its potential degradation products. Such a study involves subjecting the ligand to a variety of stress conditions that are more severe than its intended storage or use conditions. The following is a proposed framework for a comprehensive forced degradation study.

Stress Conditions

The following stress conditions are recommended, based on established guidelines for pharmaceutical stability testing:

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | Hydrolysis of oxazoline rings. |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Generally expected to be stable, but worth investigating. |

| Oxidative Degradation | 3% H₂O₂ at room temperature | Oxidation of the pyridine ring or isopropyl groups. |

| Thermal Degradation | 80°C (solid state and in solution) | Decomposition of the pyridine ring at very high temperatures. |

| Photostability | Exposure to UV and visible light (ICH Q1B) | Photodegradation of the pyridine ring. |

Experimental Protocol: Forced Degradation Study

The following is a detailed, step-by-step methodology for conducting a forced degradation study on (S,S)-iPr-Pybox.

Objective: To investigate the stability of (S,S)-iPr-Pybox under various stress conditions and to generate degradation products for identification.

Materials:

-

(S,S)-iPr-Pybox

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

pH meter

-

HPLC-UV/MS system

-

NMR spectrometer

-

Photostability chamber

-

Oven

Workflow:

Caption: Workflow for the forced degradation study of (S,S)-iPr-Pybox.

Step-by-Step Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of (S,S)-iPr-Pybox in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Maintain the solution at room temperature and take aliquots at 0, 2, 4, 8, and 24 hours.

-

Repeat the experiment at 60°C.

-

Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Follow the same time points and temperature conditions as for acid hydrolysis.

-

Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature and monitor at the same time points.

-

-

Thermal Degradation:

-

For solid-state analysis, place a known amount of solid (S,S)-iPr-Pybox in an oven at 80°C.

-

For solution-state analysis, heat a solution of the ligand in a suitable solvent (e.g., toluene) at 80°C.

-

Analyze samples at the specified time points.

-

-

Photostability:

-

Expose a solid sample and a solution of (S,S)-iPr-Pybox to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

-

Sample Analysis:

-

Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of degradation and to detect the formation of any new peaks.

-

Part 3: Analytical Methodologies for Stability Assessment

Robust analytical methods are crucial for accurately quantifying the degradation of (S,S)-iPr-Pybox and for identifying its decomposition products.

Stability-Indicating HPLC-MS Method Development

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active substance due to degradation and separate it from its degradation products.

Proposed HPLC-MS Method Parameters:

| Parameter | Recommended Conditions | Rationale |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention and separation of moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol | Gradient elution to resolve the parent compound from potential degradation products of varying polarities. |

| Gradient | Start with a higher proportion of A and gradually increase B. | To elute polar degradation products first, followed by the parent compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 260 nm (or other suitable wavelength)Mass Spectrometry (ESI+) | UV for quantification; MS for identification of degradation products by mass-to-charge ratio. |

Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Characterization of Degradation Products by NMR Spectroscopy

For significant degradation products observed in the HPLC-MS analysis, isolation and structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.

Workflow for Degradation Product Characterization:

-

Isolation: Isolate the major degradation products using preparative HPLC.

-

NMR Analysis:

-

¹H NMR: To determine the proton environment and identify changes in the structure.

-

¹³C NMR: To identify changes in the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity and confirm the structure of the degradation products.

-

-

Structure Elucidation: Compare the NMR data of the degradation products with that of the parent (S,S)-iPr-Pybox to pinpoint the structural modifications.

Part 4: Hypothesized Degradation Products

Based on the known chemistry of the oxazoline and pyridine rings, the following are hypothesized degradation products of (S,S)-iPr-Pybox under forced degradation conditions:

| Stress Condition | Hypothesized Degradation Product(s) | Proposed Structure(s) |

| Acid Hydrolysis | Mono- and di-hydrolyzed products (hydroxyamides) | Structures with one or both oxazoline rings opened. |

| Oxidative Degradation | Pyridine N-oxide derivative | An oxygen atom attached to the pyridine nitrogen. |

| Photodegradation | Hydroxylated pyridine derivatives | A hydroxyl group on the pyridine ring. |

Conclusion

The stability of (S,S)-iPr-Pybox is a critical parameter that influences its performance in asymmetric catalysis and its shelf-life as a chemical reagent. This guide has provided a comprehensive framework for understanding and evaluating its stability. While generally robust, the ligand is susceptible to degradation under specific stress conditions, most notably acid-catalyzed hydrolysis of the oxazoline rings and potential photodegradation of the pyridine core. The implementation of systematic forced degradation studies, coupled with the development of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of this important chiral ligand in research and industrial applications.

References

- Fang, Y., et al. (2010). Biodegradation of pyridine under UV irradiation.

- Mackie, J. C., et al. (1997). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2245-2252.

- Couto, M., et al. (2019).

- Gu, J., et al. (2016). Theoretical study on the thermal decomposition of pyridine. Computational and Theoretical Chemistry, 1077, 53-61.

- Näther, C., et al. (2014). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II).

- Lummis, P. A., et al. (2022). Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.

- Brown, D. H., et al. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2494-2498.

- Li, G., et al. (2023). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.

- Nagireddy, J. R., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205.

- PubChem. (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine. National Center for Biotechnology Information.

- Płotka-Wasylka, J., et al. (2022). Oxazoline scaffold in synthesis of benzosiloxaboroles and related ring-expanded heterocycles: diverse reactivity, structural peculiarities and antimicrobial activity. RSC Advances, 12(37), 24185-24194.

- Fang, Y., et al. (2010). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue, 31(1), 163-168.

- Patel, K., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 13(5), 294-300.

- Chiral Laboratories.

- Rasappan, R. (2011). Metal-bis(oxazoline)

- Chirik, P. J., et al. (2009). Enantiopure Pyridine Bis(oxazoline) “Pybox” and Bis(oxazoline) “Box” Iron Dialkyl Complexes: Comparison to Bis(imino)pyridine Compounds and Application to Catalytic Hydrosilylation of Ketones. Organometallics, 28(11), 3229-3240.

- Lu, Z., & Hu, X. (2016). Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. Journal of the American Chemical Society, 138(49), 16058-16066.

- Kazi, A. B., et al. (2014). Synthesis, crystal structure and reactivity studies of iron complexes with pybox ligands. Inorganica Chimica Acta, 423, 320-325.

- Wikipedia. Oxazoline.

- Tam, W., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2205.

- Peris, E., et al. (2013). Synthesis of osmium and ruthenium complexes bearing dimethyl (S,S)-2,2′-(pyridine-2,6-diyl)-bis-(4,5-dihydrooxazol-4-carboxylate) ligand and application to catalytic H/D exchange. Dalton Transactions, 42(22), 8046-8055.

- ResolveMass Laboratories Inc. (2023).

- Pharmaguideline. (2023).

- Singh, R., & Kumar, R. (2018). A concise review on method development and validation parameters.

- Geletii, Y. V. (2019).

- Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(8), 2178-2179.

- Wikipedia. Bisoxazoline ligand.

- Gnanadesikan, V., & Corey, E. J. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Organic Chemistry Frontiers, 2(11), 1464-1471.

- Reddy, G. S., et al. (2013). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 4(12), 4648-4657.

- Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis, 223, 115110.

- Kumar, V. A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 8(3), 275-281.

- Desimoni, G., et al. (2002). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 102(10), 3385-3440.